3-(1,2-Oxazol-3-ylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-(1,2-Oxazol-3-ylcarbamoyl)-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic heptane structure with an oxazole ring and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Oxazol-3-ylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the formation of the oxazole ring. One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . The bicyclic heptane structure can be introduced through a series of cyclization reactions, often involving the use of strong bases and heat.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Oxazol-3-ylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while reduction of the carbamoyl group can produce amines.
Scientific Research Applications
3-(1,2-Oxazol-3-ylcarbamoyl)-7-(propan-2-ylidene)bicyclo[22
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,2-Oxazol-3-ylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxazole ring and carbamoyl group may allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-2-(1,2-oxazol-3-yl)propan-1-amine hydrochloride
- 1-(5-phenyl-1,2-oxazol-3-yl)propan-2-one
Uniqueness
Compared to similar compounds, 3-(1,2-Oxazol-3-ylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its bicyclic heptane structure, which imparts unique steric and electronic properties. These properties may enhance its reactivity and specificity in various chemical and biological contexts.
Properties
IUPAC Name |
3-(1,2-oxazol-3-ylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-7(2)11-8-3-4-9(11)13(15(19)20)12(8)14(18)16-10-5-6-21-17-10/h5-6,8-9,12-13H,3-4H2,1-2H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVBZBPNWTXFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C(C2C(=O)NC3=NOC=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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